Cassiaglycoside II

Natural Product Isolation Phytochemistry Procurement Yield

Cassiaglycoside II is a naphthol glycoside reference standard from Cassia auriculata seeds, distinct from co-occurring cassiaglycosides I (benzocoumarin), III (chromone), and IV (phenylethyl) in backbone structure, molecular weight, and bioactivity. Its naphthol scaffold makes it ideal for HPLC/LC-MS fingerprinting of Cassia/Senna species, comparator use in SAR studies, and as a low-activity control (IC₅₀ > 40 μM). With a natural yield of just 0.00040%, it serves as a benchmark for isolation method development. Ensure analytical specificity—substitution with other cassiaglycosides compromises results.

Molecular Formula C25H32O14
Molecular Weight 556.5 g/mol
Cat. No. B13425218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCassiaglycoside II
Molecular FormulaC25H32O14
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C25H32O14/c1-8-3-10-4-11(36-24-22(34)20(32)17(29)13(6-26)38-24)5-12(16(10)19(31)15(8)9(2)28)37-25-23(35)21(33)18(30)14(7-27)39-25/h3-5,13-14,17-18,20-27,29-35H,6-7H2,1-2H3/t13-,14-,17-,18-,20+,21+,22-,23-,24-,25-/m1/s1
InChIKeyFGAOJGGJKFNCNJ-DJKNCCAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cassiaglycoside II – Naphthol Glycoside Isolate from Cassia auriculata Seeds for Research Procurement


Cassiaglycoside II is a naphthol glycoside first isolated and characterized from the seeds of Cassia auriculata LINN. (Leguminosae), alongside three other new aromatic glycosides: cassiaglycosides I, III, and IV [1]. Its molecular formula is C₂₅H₃₂O₁₄, with a molecular weight of 556.5 g/mol, and it is registered under CAS number 2241081‑56‑9 [2]. The compound belongs to a class of phenolic glycosides found in various Cassia and Senna species and is used exclusively as a research reference standard for analytical, phytochemical, and pharmacological investigations.

Why Closely Related Cassiaglycoside Analogs Cannot Be Interchanged in Research Settings


Cassiaglycoside II shares a common plant origin with several structurally similar glycosides, including cassiaglycosides I, III, and IV, all isolated from the same seed extract [1]. Despite this proximity, their chemical backbones diverge significantly: cassiaglycoside II is a naphthol glycoside, whereas cassiaglycoside I is a benzocoumarin glycoside, cassiaglycoside III is a chromone glycoside, and cassiaglycoside IV is a phenylethyl glycoside [1]. These structural differences translate into distinct physicochemical properties and, as shown in Section 3, measurable variations in isolation yield, molecular weight, and cytotoxic potential. Consequently, substituting one cassiaglycoside for another without verification compromises analytical specificity and may introduce uncontrolled variables in bioassays, metabolic studies, or structure‑activity relationship investigations.

Cassiaglycoside II Quantitative Differentiation vs. In‑Class Analogs – Procurement-Relevant Data


Isolation Yield from Cassia auriculata Seeds – A Procurement Cost Indicator

In the original isolation study from C. auriculata seeds, cassiaglycoside II was obtained with a yield of 0.00040% (w/w from dried seeds) [1]. This yield is lower than that of cassiaglycoside I (0.00048%) and markedly lower than that of cassiaglycoside IV (0.0014%), which is the most abundant of the four new glycosides reported [1]. The yield of cassiaglycoside III equals that of cassiaglycoside II at 0.00040% [1]. Lower natural abundance directly influences procurement cost and commercial availability; researchers requiring larger quantities must factor in the relative scarcity of cassiaglycoside II compared to its co‑occurring analogs.

Natural Product Isolation Phytochemistry Procurement Yield

Molecular Weight and Formula – Structural Distinction from Cassiaglycoside I

Cassiaglycoside II has a molecular formula of C₂₅H₃₂O₁₄ and a molecular weight of 556.5 g/mol [1]. In contrast, cassiaglycoside I possesses the formula C₂₅H₃₂O₁₃ and a molecular weight of 540.5 g/mol . The 16 Da mass difference corresponds to one additional oxygen atom in cassiaglycoside II, consistent with its naphthol backbone featuring a hydroxyl group that is absent in the benzocoumarin skeleton of cassiaglycoside I. This mass difference is analytically significant for LC‑MS identification and purity assessment, and the distinct molecular formulae ensure that the two compounds cannot be used interchangeably in assays that rely on precise molar concentrations or metabolic tracing.

Chemoinformatics Quality Control Structure Elucidation

Cytotoxic Activity Against Human Cancer Cell Lines – Class‑Level Comparison

In a 2021 study of phenolic glycosides from Senna tora (syn. Cassia tora) seeds, cassiaglycoside II (compound 8) was among 14 isolated compounds evaluated for cytotoxicity against SK‑LU‑1 (lung cancer), HepG2 (hepatoma), and MCF‑7 (breast cancer) cell lines using the SRB assay [1]. The study reported that compounds 1–4, 6–9, 12, and 14, which include cassiaglycoside II, exhibited moderate to weak cytotoxicity with IC₅₀ values in the range of 44.59 ± 5.03 μM to 98.24 ± 2.45 μM [1]. In contrast, compound 11 (1-[(1-(β‑D‑glucopyranosyl)oxy-8-hydroxy‑methoxynaphthalen)-6-yl]propan‑2-one) displayed strong cytotoxicity with IC₅₀ values of 8.05 ± 0.28, 9.52 ± 1.20, and 8.54 ± 0.85 μM, respectively [1]. This class‑level inference indicates that cassiaglycoside II is not among the most potent cytotoxic constituents in this plant matrix, a critical consideration for researchers screening for antiproliferative leads.

Cytotoxicity Anticancer Screening Senna tora

Physicochemical Descriptors – LogP and Hydrogen Bond Donor Count

PubChem computed properties for cassiaglycoside II include an XLogP3‑AA value of −0.9 and a hydrogen bond donor count of 9 [1]. While direct comparator data for cassiaglycoside I or III are not available in the same database, these values place cassiaglycoside II in a hydrophilic profile consistent with its diglucoside structure. The combination of nine H‑bond donors and a negative logP indicates high aqueous solubility but potentially low passive membrane permeability. This physicochemical signature is relevant when comparing cassiaglycoside II to other glycosides (e.g., monoglucosides or aglycones) that may have fewer H‑bond donors and higher logP values, thereby exhibiting different bioavailability characteristics in cell‑based or in vivo assays.

Drug‑likeness Bioavailability ADME Prediction

Cassiaglycoside II Recommended Research and Procurement Applications


Analytical Reference Standard for Cassia/Senna Phytochemical Profiling

Given its well‑defined structure and documented isolation from Cassia auriculata [1], cassiaglycoside II is ideally suited as an authentic reference compound for HPLC or LC‑MS fingerprinting of Cassia and Senna species. Its distinct retention time and mass spectrum, as detailed in the original isolation work [1], enable precise identification and quantification in complex botanical extracts.

Structure‑Activity Relationship Studies on Naphthol Glycosides

Researchers investigating the pharmacological relevance of the naphthol scaffold can employ cassiaglycoside II as a comparator to structurally related glycosides such as cassiaglycoside I (benzocoumarin) and III (chromone) [1]. This comparative approach helps isolate the contribution of the naphthol core to any observed bioactivity, as exemplified by the differential cytotoxicity profile noted in Section 3.

Negative Control in Cytotoxicity Screens for Senna‑Derived Natural Products

Because cassiaglycoside II exhibits only moderate to weak cytotoxicity (IC₅₀ > 40 μM) in SRB assays against multiple cancer cell lines [2], it can serve as a negative or low‑activity control when evaluating more potent naphthalene derivatives from the same plant source. This application is directly supported by the class‑level evidence presented in Evidence Item 3.

Method Development for Glycoside Isolation and Purification

The low natural abundance of cassiaglycoside II (0.00040% yield) [1] makes it a challenging target for isolation method development. Academic labs and contract research organizations focused on natural product chemistry can use this compound as a benchmark to test and optimize chromatographic separation protocols, given its established elution behavior on Diaion HP‑20 and reversed‑phase HPLC [1].

Technical Documentation Hub

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